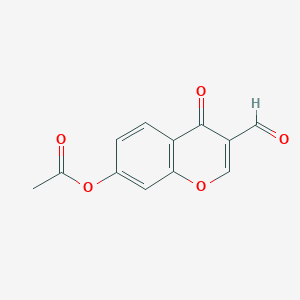

7-乙酰氧基-3-甲酰基-4-氧代-4H-色烯

描述

3-formyl-4-oxo-4H-chromen-7-yl acetate is a compound that belongs to the class of organic compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran-2-one moiety. The compound is of interest due to its potential as a precursor in the synthesis of new coumarin derivatives with significant biological and pharmacological properties .

Synthesis Analysis

The synthesis of related coumarin derivatives has been explored in various studies. For instance, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was established through a Vilsmeier reaction and oxidation by Jones reagent . Additionally, new derivatives of 3-(4-oxo-4H-chromen-3-yl) compounds were synthesized via a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of reactions involving the chromen-4-one core .

Molecular Structure Analysis

The molecular structure of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, a compound similar to 3-formyl-4-oxo-4H-chromen-7-yl acetate, was determined using experimental and theoretical methods. The structural parameters, including bond lengths and angles, were calculated and compared with the experimentally determined crystal structure. The study utilized Hirshfeld surfaces and fingerprint plots analysis to analyze intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The reactivity of the chromen-4-one core allows for the synthesis of various derivatives through different chemical reactions. For example, the synthesis of novel furo[3,2-c]chromen-4-ones was achieved via a four-component reaction involving Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction . This demonstrates the chromen-4-one core's ability to undergo complex reactions to form biologically relevant structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are closely related to their molecular structure. The spectroscopic properties such as FT-IR, NMR, and UV-Vis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate were analyzed both experimentally and theoretically. The study provided insights into the electronic structure of the molecule through Natural Bond Orbitals (NBOs), Quantum Theory of Atoms in Molecules (QTAIM), Non-linear Optical parameter (NLO), and Mapped Molecular Electrostatic Potential (MEP) surface analyses . These analyses are crucial for understanding the interaction of the compound with biological targets, as indicated by molecular docking calculations with Tyrosyl DNA-Phosphodiesterase 1 (TDP1) .

科学研究应用

有机合成

“7-乙酰氧基-3-甲酰基-4-氧代-4H-色烯” 用作有机合成的构建模块 . 它用于制备各种有机化合物,包括杂环化合物、吡喃、酯、酮和醛 .

蛋白质组学研究

这种化合物用于蛋白质组学研究 . 蛋白质组学是大规模研究蛋白质,特别是它们的结构和功能。 这个领域对于理解许多生物过程至关重要 .

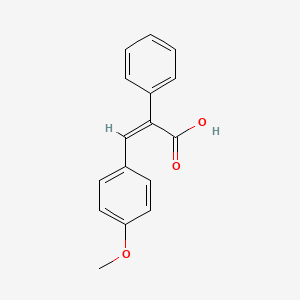

色烯酮的制备

“7-乙酰氧基-3-甲酰基-4-氧代-4H-色烯” 可用于制备新型 (E)-3-(2-芳基羰基-3-(芳基氨基)烯丙基)-4H-色烯-4-酮 . 这些色烯酮是在无催化剂条件下,用 (E)-3-(二甲氨基)-1-芳基丙-2-烯-1-酮和苯胺进行三组分多米诺反应制备的 .

杀菌活性

“7-乙酰氧基-3-甲酰基-4-氧代-4H-色烯” 的一些酯衍生物已显示出有希望的杀菌活性 . 例如,化合物 2bg 对 S. sclerotiorum 的杀菌活性高于化合物 1b。

安全和危害

作用机制

Mode of Action

It is known that the compound undergoes fragmentation to yield a ketene cation, which on reaction with water forms a protonated carboxylic acid . This suggests that the compound may interact with its targets through a mechanism involving the formation of reactive intermediates.

Biochemical Pathways

The compound’s fragmentation and subsequent reactions suggest that it may be involved in pathways related to ketene and carboxylic acid metabolism .

Action Environment

The action, efficacy, and stability of 3-formyl-4-oxo-4H-chromen-7-yl acetate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored and used.

属性

IUPAC Name |

(3-formyl-4-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREHGEVVMNNOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356065 | |

| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42059-49-4 | |

| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)